molecular formula C16H31NO2 B12195674 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol CAS No. 20041-48-9

1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol

Cat. No.: B12195674
CAS No.: 20041-48-9
M. Wt: 269.42 g/mol
InChI Key: MWWCDBJWUWLZES-UHFFFAOYSA-N
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Description

2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bicyclic structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- typically involves multiple steps. One common method includes the reaction of 2-propanol with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with a bicyclic compound, such as camphor, under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time. Industrial methods may also include purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: This compound has a similar structure but with a naphthalene group instead of a bicyclic group.

    2-Amino-2-methyl-1-propanol: Another related compound with different functional groups and properties.

Uniqueness

The uniqueness of 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- lies in its bicyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

20041-48-9

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol

InChI

InChI=1S/C16H31NO2/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4/h11-14,17-18H,6-10H2,1-5H3

InChI Key

MWWCDBJWUWLZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O

Origin of Product

United States

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